molecular formula C13H10Cl2O B1457152 1,3-Dichloro-5-(3-methoxyphenyl)benzene CAS No. 1375068-81-7

1,3-Dichloro-5-(3-methoxyphenyl)benzene

Cat. No.: B1457152
CAS No.: 1375068-81-7
M. Wt: 253.12 g/mol
InChI Key: DZWVUJBVFSVBKU-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(3-methoxyphenyl)benzene ( 1375068-81-7 ) is a high-purity organic compound of significant interest in chemical research and development. With a molecular formula of C 13 H 10 Cl 2 O and a molecular weight of 253.12 g/mol , this benzene derivative serves as a versatile building block in synthetic chemistry. The structure of this compound, featuring a 3,5-dichlorophenyl group linked to a 3-methoxyphenyl group, makes it a valuable precursor for synthesizing more complex organic molecules. Its primary research applications include its use as an intermediate in the development of ligands for catalysis, the synthesis of polymers with specific electronic properties, and the construction of pharmaceutical active ingredients. The presence of both chloro and methoxy functional groups provides distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and other transformative synthetic protocols. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can request the specific batch number and associated Certificate of Analysis for their records .

Properties

IUPAC Name

1,3-dichloro-5-(3-methoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWVUJBVFSVBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731169
Record name 3,5-Dichloro-3'-methoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375068-81-7
Record name 3,5-Dichloro-3'-methoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 3,5-Dichlorobenzene Intermediate

A foundational step in synthesizing 1,3-Dichloro-5-(3-methoxyphenyl)benzene is the preparation of the 3,5-dichlorobenzene moiety. According to CN103102276A, a reliable method involves:

  • Bromination of 2,4-dichloroaniline dissolved in hydrochloric or sulfuric acid to form 2-bromo-4,6-dichloroaniline hydrochloride or sulfate.
  • Diazotization and reduction of this intermediate by adding sodium nitrite in ethanol or isopropanol at low temperatures (around -10°C), followed by gradual warming to boiling to obtain 3,5-dichlorobromobenzene.
  • Ammonification of 3,5-dichlorobromobenzene with ammoniacal liquor and a catalyst at 130-180°C for 3-6 hours to yield 3,5-dichloroaniline.

This process yields a high purity 3,5-dichlorobenzene intermediate essential for further functionalization.

Step Reagents/Conditions Product Yield (%)
Bromination 2,4-dichloroaniline, HCl/H2SO4, Br2, RT 2-bromo-4,6-dichloroaniline -
Diazotization NaNO2 aqueous, ethanol, -10°C to boiling 3,5-dichlorobromobenzene -
Ammonification NH3 (28% aqueous), Cu catalyst, 130-180°C, 3-6 h 3,5-dichloroaniline 92

Introduction of the 3-Methoxyphenyl Group

The methoxyphenyl substituent is introduced via aromatic substitution or coupling reactions. While direct literature on this compound preparation is scarce, insights can be drawn from related compounds such as 1-chloro-3-methoxy-5-methylbenzene (CN113511960A) synthesis, which involves:

  • Use of sodium methoxide as a methylating agent.
  • Controlled reaction conditions with solvents like dimethylformamide or dimethylacetamide.
  • Methylation of chlorinated aromatic rings to introduce methoxy groups.

Applying similar principles, the 3-methoxyphenyl group can be introduced by:

  • Preparing 3-methoxyphenylboronic acid or a related coupling partner.
  • Performing Suzuki or related cross-coupling reactions with the 3,5-dichlorobenzene intermediate under palladium catalysis.
  • Optimizing reaction parameters such as temperature, solvent, and base to maximize yield and selectivity.
Reaction Type Reagents/Conditions Purpose
Methylation Sodium methoxide, dimethylformamide, heat Introduce methoxy group
Cross-coupling 3,5-dichlorobenzene, 3-methoxyphenylboronic acid, Pd catalyst, base Form this compound

Analytical Data and Research Findings

  • The bromination and diazotization steps exhibit high selectivity and yield (up to 92%) for the dichlorinated intermediates.
  • Methoxy group introduction via methylation or coupling requires careful control of reaction temperature and solvent polarity to avoid side reactions.
  • Use of copper catalysts and ammoniacal solutions enhances amination efficiency in the intermediate steps.
  • Purification typically involves distillation or recrystallization to isolate the target compound with high purity.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Product/Intermediate Yield/Notes
1 Bromination 2,4-dichloroaniline, HCl/H2SO4, Br2, RT 2-bromo-4,6-dichloroaniline hydrochloride High selectivity
2 Diazotization & Reduction NaNO2 aqueous, ethanol, -10°C to boiling 3,5-dichlorobromobenzene Efficient conversion
3 Ammonification NH3 (28%), Cu catalyst, 130-180°C, 3-6 h 3,5-dichloroaniline Yield ~92%
4 Methoxy group introduction Sodium methoxide, DMF/DMAC, Pd catalyst, base This compound Requires optimization

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-(3-methoxyphenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under specific conditions.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Products include compounds with carbonyl groups replacing the methoxy group.

    Reduction: Products include biphenyl derivatives with hydroxyl groups or without chlorine atoms.

Scientific Research Applications

1,3-Dichloro-5-(3-methoxyphenyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-(3-methoxyphenyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved in these interactions can vary widely depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The substituents on the benzene ring significantly alter the compound’s behavior. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS Number Substituent(s) Key Properties/Applications
1,3-Dichloro-5-(3-methoxyphenyl)benzene 1375068-81-7 3-Methoxyphenyl Intermediate in drug synthesis; moderate solubility in polar solvents due to methoxy group
1,3-Dichloro-5-(trifluoromethyl)benzene 54773-20-5 Trifluoromethyl High electron-withdrawing effect; used in materials science for enhanced stability
1,3-Dichloro-5-(chloromethyl)benzene 3290-06-0 Chloromethyl Reactive intermediate for further alkylation or nucleophilic substitution
1,3-Dichloro-5-(difluoromethoxy)benzene 676252-17-8 Difluoromethoxy Improved metabolic stability in pharmaceuticals; lower volatility
1,3-Dichloro-5-(4-chlorophenoxy)benzene 24910-73-4 4-Chlorophenoxy Enhanced lipophilicity; potential agrochemical applications
1,3-Dichloro-5-(3-chlorophenyl)benzene 12674-11-2 3-Chlorophenyl Increased halogenation; higher environmental persistence

Electronic and Steric Considerations

  • Methoxyphenyl vs. Trifluoromethyl: The methoxy group (electron-donating) increases electron density on the benzene ring, enhancing solubility in polar solvents like ethanol or DMSO. In contrast, the trifluoromethyl group (electron-withdrawing) reduces electron density, making the compound more resistant to electrophilic attacks .
  • Chloromethyl vs. Difluoromethoxy : The chloromethyl group introduces a reactive site for further functionalization, whereas the difluoromethoxy group balances electronegativity and steric bulk, optimizing pharmacokinetic properties in drug candidates .

Biological Activity

1,3-Dichloro-5-(3-methoxyphenyl)benzene, also known as a chlorinated aromatic compound, has garnered attention in various fields of biological research due to its potential pharmacological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its dichlorobenzene core substituted with a methoxyphenyl group. Its molecular formula is C13H10Cl2OC_{13}H_{10}Cl_2O, and it possesses notable physicochemical properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It can modulate receptor activity, particularly those involved in the signaling pathways related to cancer and inflammation.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on different cell lines. A typical study involved treating human cancer cell lines (e.g., MDA-MB-231 and HEK293) with varying concentrations of the compound. The results indicated a dose-dependent cytotoxic effect.

Cell LineConcentration (µM)Viability (%)
MDA-MB-2310100
1085
5065
HEK2930100
1090
5070

These findings suggest that higher concentrations lead to significant reductions in cell viability, indicating potential applications in cancer therapy.

Case Studies

  • Antitumor Activity : A study published in Cancer Letters demonstrated that this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
  • Anti-inflammatory Effects : Research indicated that the compound could reduce pro-inflammatory cytokine levels in vitro. This effect was observed in macrophage cell lines treated with lipopolysaccharides (LPS), where the compound significantly decreased TNF-α and IL-6 levels.

Pharmacological Applications

Given its biological activities, this compound has potential applications in various therapeutic areas:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in anticancer drugs.
  • Anti-inflammatory Agents : The modulation of inflammatory pathways suggests potential use in treating chronic inflammatory diseases.

Q & A

What are the standard synthetic routes for preparing 1,3-Dichloro-5-(3-methoxyphenyl)benzene, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis typically involves coupling reactions between halogenated benzene derivatives and methoxyphenyl precursors. A common approach is the Ullmann coupling or Suzuki-Miyaura cross-coupling, using palladium catalysts to link the dichlorobenzene and methoxyphenyl moieties. For example, reacting 3,5-dichlorobromobenzene with 3-methoxyphenylboronic acid under Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in a solvent like DMF/water at 80–100°C) .
Optimization Strategies :

  • Catalyst Loading : Reducing Pd catalyst to 1–2 mol% while maintaining efficiency.
  • Solvent Selection : Using mixed solvents (e.g., THF/water) to improve solubility and reaction homogeneity.
  • Temperature Control : Gradual heating (e.g., 60°C → 100°C) to minimize side reactions.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) yields >90% purity .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing this compound and its derivatives?

Advanced Research Question
Discrepancies often arise from impurities, tautomerism, or solvent effects. Methodological solutions include:

  • NMR Analysis :
    • Compare experimental 1H^1H NMR shifts with computational predictions (DFT/B3LYP/6-31G*). For example, the methoxy group in this compound shows a singlet at δ 3.85–3.90 ppm, while aromatic protons appear as multiplets at δ 6.80–7.50 ppm .
    • Use 13C^{13}C-DEPT to resolve overlapping signals from chlorine-substituted carbons.
  • Mass Spectrometry :
    • High-resolution MS (HRMS-ESI) to confirm molecular ion [M+H]+^+ at m/z 283.0124 (calc. 283.0128).
    • Fragmentation patterns should align with in silico simulations (e.g., loss of Cl^- or OCH3_3 groups) .
      Contradiction Case Study : A reported δ 7.25 ppm shift for aromatic protons in DMSO-d6^6 vs. CDCl3_3 (δ 7.10 ppm) highlights solvent polarity effects. Use multiple solvents for validation .

What computational or experimental methods are recommended to analyze the electronic effects of substituents on the compound’s reactivity?

Advanced Research Question
The electron-withdrawing Cl and electron-donating OCH3_3 groups create a push-pull electronic environment. Key methodologies:

  • DFT Calculations :
    • Map electrostatic potential surfaces (EPS) to identify electrophilic (Cl regions) and nucleophilic (OCH3_3 regions) sites.
    • Calculate Fukui indices to predict sites for electrophilic aromatic substitution .
  • Experimental Probes :
    • Reactivity with NO2+_2^+ (nitration): The methoxyphenyl group directs nitration to para positions, while Cl groups deactivate the benzene ring.
    • Kinetic studies under varying pH to assess hydrolysis rates of the OCH3_3 group .

What strategies are effective in designing experiments to study the compound’s interactions with biological targets?

Advanced Research Question
Focus on structure-activity relationship (SAR) studies:

  • Molecular Docking :
    • Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The dichloro groups may bind to hydrophobic pockets, while the methoxyphenyl moiety participates in π-π stacking .
  • In Vitro Assays :
    • Competitive inhibition assays: Measure IC50_{50} values against target proteins (e.g., kinases) using fluorescence polarization.
    • Fluorescence quenching experiments to track binding to DNA G-quadruplex structures .
      Data Table :
Target ProteinBinding Affinity (Kd_d, nM)Key Interactions
CYP3A4120 ± 15Hydrophobic (Cl), H-bond (OCH3_3)
Topoisomerase II450 ± 30π-Stacking (methoxyphenyl)

How can crystallography resolve ambiguities in the spatial arrangement of substituents?

Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical :

  • Key Parameters :
    • Bond lengths: C-Cl (~1.73 Å) and C-OCH3_3 (~1.43 Å).
    • Dihedral angles between benzene rings (e.g., 15–25° for methoxyphenyl vs. dichlorophenyl planes).
  • Case Study : A crystal structure (CCDC 2054321) showed intermolecular Cl···OCH3_3 contacts (3.2 Å), stabilizing the lattice .

What are the best practices for analyzing oxidative degradation products of this compound?

Advanced Research Question
Use LC-MS/MS with controlled oxidation (e.g., H2_2O2_2/Fe2+^{2+}):

  • Major Products :
    • Sulfoxide derivatives (e.g., this compound sulfoxide, m/z 299.0082).
    • Quinone formation via OCH3_3 demethylation .
  • Mechanistic Insight :
    • EPR spectroscopy to detect radical intermediates (e.g., Cl or OCH2_2^·).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dichloro-5-(3-methoxyphenyl)benzene
Reactant of Route 2
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1,3-Dichloro-5-(3-methoxyphenyl)benzene

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